molecular formula C21H19N3OS2 B2558841 N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 2034349-40-9

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2558841
CAS No.: 2034349-40-9
M. Wt: 393.52
InChI Key: BUBNNNDCUNHPRZ-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted at position 4 with a carboxamide group. The molecule features two distinct N-substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group, along with a phenyl substituent at position 2 of the thiazole core.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-phenyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-23-11-5-9-17(23)13-24(14-18-10-6-12-26-18)21(25)19-15-27-20(22-19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBNNNDCUNHPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2S3C_{15}H_{16}N_{2}O_{2}S_{3}, with a molecular weight of 352.49 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiazole moieties. For instance, derivatives similar to the compound have shown promising activity against various viral targets, including reverse transcriptase inhibitors in HIV research. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance antiviral efficacy .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazole-based compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications to the thiazole structure can lead to enhanced anticancer activity .

CompoundIC50 (µM)Cancer Cell Line
Compound A1.61 ± 1.92A431
Compound B1.98 ± 1.22Jurkat
N-(thiophen-2-y) derivative<10Various

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiazoles are known to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Research indicates that modifications to the thiazole ring can improve activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly targeting kinases and polymerases involved in viral replication.
  • Cell Cycle Interference : Compounds may disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antiviral Efficacy : A study published in MDPI demonstrated that certain thiazole derivatives showed increased antiviral activity at concentrations as low as 0.20 μM against TMV CP .
  • Cytotoxicity Assessment : In a series of experiments, compounds structurally related to this compound demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 μM across various cancer cell lines .
  • SAR Analysis : Research has indicated that specific substituents on the thiazole ring can enhance biological activity significantly, highlighting the importance of structural modifications for optimizing efficacy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with thiazole and pyrrole moieties exhibit notable antimicrobial properties. Thiazoles are known for their effectiveness against various bacterial strains, making derivatives like N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide potential candidates for developing new antibiotics. Studies have shown that modifications in the thiazole structure can enhance antibacterial activity against resistant strains .

Anti-inflammatory Properties

Compounds containing pyrrole and thiazole rings have been investigated for their anti-inflammatory effects. For instance, derivatives similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The structural characteristics of this compound may confer anticancer properties. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Organic Electronics

The unique electronic properties of thiazole and pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of these compounds into polymer matrices can enhance charge transport properties, leading to improved device performance .

Sensor Development

Due to their ability to interact with various analytes, compounds like this compound can be utilized in sensor technology. Their selective binding properties can be harnessed for detecting environmental pollutants or biological markers, contributing to advancements in biosensing applications .

Case Studies and Research Findings

StudyFindings
Dorsch et al. (2023)Investigated the antibacterial activity of thiazole derivatives, highlighting their efficacy against multi-drug resistant bacteria.
Estrada-Soto et al. (2020)Reported on the anti-inflammatory effects of pyrrole-based compounds, demonstrating significant inhibition of cytokine production in vitro.
Makovec et al. (2021)Explored the anticancer potential of thiazole-containing compounds, showing promising results in inducing apoptosis in cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole carboxamides, which are frequently explored in medicinal and agrochemical research. Below is a detailed comparison with structurally and functionally related analogs from the literature:

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Compound Name/ID Key Substituents Synthesis Yield (%) Purity (%) Reported Activity/Application Evidence Source
N-((1-Methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (Target) (1-Methylpyrrole)methyl, thiophenemethyl, phenyl N/A N/A Not reported N/A
Compound 32 () Azidobenzamido, benzoylphenyl Not specified 98 Peptidomimetic studies
Compound 7d () 3-Bromo-pyrazolyl, trifluoroethyl Not specified High Insecticidal activity
Compound 50 () Cyclohexyl, trimethoxybenzamido 96 99 Not specified (high purity)
Compound 53 () 4,4-Difluorocyclohexyl, trimethoxybenzamido 44 99 Not specified (high purity)
N-Pyridylpyrazole thiazole derivatives () Bromo, chloropyridinyl, trifluoromethylphenyl Moderate 96–99 Insecticide leads
DNA-binding MGB () Imidazole-pyrrole carboxamide Not specified Not given DNA minor groove binding

Key Observations:

Structural Diversity :

  • The target compound uniquely combines a pyrrole-methyl and thiophene-methyl group, distinguishing it from analogs with azide (), bromo-pyrazole (), or cyclohexyl substituents (). Its aromatic substituents (phenyl, thiophene, pyrrole) may enhance lipophilicity compared to polar groups like azides or fluorinated cyclohexyl moieties .

Biological Relevance: Insecticidal Activity: Compounds like 7d () with bromo-pyrazole and trifluoroethyl groups exhibit potent insecticidal activity, suggesting that the target compound’s thiophene and pyrrole groups could similarly interact with insect nervous systems .

Physicochemical Properties :

  • The target compound ’s molecular weight (estimated ~450–500 g/mol) and logP (predicted ~3–4) align with typical drug-like parameters, comparable to analogs in (e.g., 7d: MW 465.94) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiazole-4-carboxamide derivatives, including the target compound?

  • Answer : The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with substituted amines under activating conditions (e.g., HATU or EDCI). For example:

  • Method A : Reacting acid precursors (e.g., thiazole-4-carboxylic acid) with amines (e.g., (1-methyl-1H-pyrrol-2-yl)methylamine) in polar aprotic solvents (DMF or DCM) with a coupling agent. Yields vary from 6% to 75%, depending on steric hindrance and solubility .
  • Intermediate Steps : Thiophene and pyrrole moieties are introduced via alkylation or reductive amination. For example, thiophen-2-ylmethyl groups are incorporated using Mannich reactions or nucleophilic substitutions .
    • Key Data :
Compound TypeYield RangePurity (HPLC)Solvent System
Thiazole-4-carboxamide6–75%98–99%DMF/DCM

Q. How is structural confirmation achieved for this compound?

  • Answer : Multi-technique validation is critical:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm for thiophene/pyrrole), methyl groups (δ 2.0–3.5 ppm), and carboxamide carbonyls (δ 165–170 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • Elemental Analysis : Validate C/H/N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for similar analogs) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of multi-armed carboxamides?

  • Answer : Low yields (e.g., 6% for compound 59 in ) often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Solvent Optimization : Switch to DMF for better solubility of aromatic amines .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for sterically hindered intermediates .
  • Purification : Use preparative HPLC or column chromatography to isolate pure products despite low yields .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Steps include:

  • Variable-Temperature NMR : Identify coalescence temperatures for rotameric signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign quaternary carbons .
  • X-ray Crystallography : Resolve ambiguity for solid-state structures (e.g., used docking studies to validate conformations) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Answer : Prioritize target-specific assays based on structural analogs:

  • Anti-Mycobacterial Activity : Use microplate Alamar Blue assays (MIC determination) for tuberculosis research, as demonstrated for thiazole derivatives .
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
  • Enzyme Inhibition Assays : For kinase or protease targets, use fluorescence polarization or FRET-based methods .

Q. What strategies improve solubility and bioavailability of this lipophilic compound?

  • Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the carboxamide nitrogen .
  • Co-Crystallization : Use co-solvents (PEG, cyclodextrins) to enhance aqueous solubility .
  • Lipinski’s Rule Compliance : Modify substituents (e.g., replace phenyl with pyridyl) to reduce logP .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across similar analogs?

  • Answer : Discrepancies may stem from assay conditions or substituent effects. For example:

  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups on phenyl rings enhance metabolic stability but may reduce cell permeability .
  • Dose-Response Curves : Re-test compounds with >10% purity variance (HPLC) to rule out impurity-driven artifacts .

Methodological Workflow

Propose a stepwise protocol for synthesizing and characterizing this compound.

  • Step 1 : Synthesize thiazole-4-carboxylic acid via Hantzsch thiazole synthesis (thiourea + α-haloketone) .
  • Step 2 : Couple with (1-methyl-1H-pyrrol-2-yl)methylamine and thiophen-2-ylmethylamine using EDCI/HOBt in DMF .
  • Step 3 : Purify via silica gel chromatography (hexane/EtOAc gradient) .
  • Step 4 : Characterize by 1H/13C NMR, ESI-MS, and elemental analysis .

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